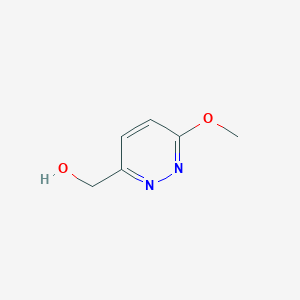

(6-Methoxypyridazin-3-yl)methanol

CAS No.: 89532-79-6

Cat. No.: VC2521888

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89532-79-6 |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | (6-methoxypyridazin-3-yl)methanol |

| Standard InChI | InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 |

| Standard InChI Key | GAODUOUIWBJNQQ-UHFFFAOYSA-N |

| SMILES | COC1=NN=C(C=C1)CO |

| Canonical SMILES | COC1=NN=C(C=C1)CO |

Introduction

Chemical and Physical Properties

(6-Methoxypyridazin-3-yl)methanol is a pyridazine derivative with hydroxymethyl and methoxy functional groups. The compound features a six-membered heterocyclic ring containing two adjacent nitrogen atoms (pyridazine core), with a methoxy group at position 6 and a hydroxymethyl group at position 3.

Basic Identification

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 89532-79-6 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.13 g/mol |

| IUPAC Name | (6-methoxypyridazin-3-yl)methanol |

| InChI | InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 |

| SMILES | COC1=NN=C(C=C1)CO |

| InChIKey | GAODUOUIWBJNQQ-UHFFFAOYSA-N |

Table 1: Basic identification parameters of (6-Methoxypyridazin-3-yl)methanol

Physical Properties

The physical properties of (6-Methoxypyridazin-3-yl)methanol are essential for handling and storage considerations:

| Property | Description |

|---|---|

| Physical State | Solid |

| Appearance | Not specifically documented, likely a crystalline solid |

| Solubility | Partially soluble in DMSO (requires heating), Partially soluble in Methanol (requires sonication) |

| Storage Condition | 2-8°C (refrigerated) |

| Standard Purity | ≥98% |

Table 2: Physical properties of (6-Methoxypyridazin-3-yl)methanol

Applications in Pharmaceutical Research

(6-Methoxypyridazin-3-yl)methanol has established itself as a valuable compound in pharmaceutical research and development, particularly in the synthesis of complex bioactive molecules.

Synthetic Applications

The compound serves multiple purposes in pharmaceutical synthesis:

-

Key intermediate for complex bioactive molecule synthesis

-

Building block for pyridazine derivatives with therapeutic potential

-

Structural component in heterocyclic compound construction

-

Precursor in medicinal chemistry research and development

The compound's unique structure, featuring both a pyridazine ring and reactive functional groups, makes it particularly valuable for constructing more complex molecular architectures that can interact with biological targets .

| Therapeutic Application | Potential Mechanism |

|---|---|

| Antimicrobial Activity | Interaction with bacterial cellular components |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

| Anticancer Properties | Interference with cellular proliferation mechanisms |

Table 3: Potential therapeutic applications of compounds derived from (6-Methoxypyridazin-3-yl)methanol

Role in Advanced Pharmaceutical Compounds

Peposertib Development

One of the most significant applications of (6-Methoxypyridazin-3-yl)methanol is its incorporation into more complex pharmaceutical compounds. Most notably, it forms a critical structural component of peposertib (also known as M3814 or MSC2490484A), which has the chemical name (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol .

Peposertib has attracted significant attention for its activity as a DNA-dependent protein kinase (DNA-PK) catalytic inhibitor. DNA-PK plays a crucial role in repairing DNA double-strand breaks, making it a promising target for cancer therapy .

Advanced Cancer Therapeutics

The development of compounds containing the (6-methoxypyridazin-3-yl)methanol moiety represents a promising approach in cancer treatment strategies:

-

DNA-PK inhibitors like peposertib have progressed into clinical development

-

These compounds may induce tumor chemo- and radiosensitization

-

They potentially enhance the effectiveness of existing cancer treatments

-

This approach could lead to new therapeutic strategies for treating various cancers

| Supplier | Product Code | Quantity | Price (Approximate) | Purity |

|---|---|---|---|---|

| MySkinRecipes | 37108 | 100 mg | $183.32 - $193.21 | 98% |

| Aladdin Scientific | M590610 | 100 mg | $62.90 | 98% |

| Vulcanchem | VC2521888 | Various | Inquire | ≥98% |

| GlpBio | GF51197 | Various | Inquire | >98% |

Table 4: Commercial availability of (6-Methoxypyridazin-3-yl)methanol from selected suppliers

Preparation of Stock Solutions for Research

For researchers working with (6-Methoxypyridazin-3-yl)methanol, proper preparation of stock solutions is essential for experimental accuracy and reproducibility.

Concentration Guidelines

The following table provides guidance for preparing stock solutions of different concentrations:

| Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |

|---|---|---|---|

| 1 mM | 7.1362 mL | 35.6812 mL | 71.3623 mL |

| 5 mM | 1.4272 mL | 7.1362 mL | 14.2725 mL |

| 10 mM | 0.7136 mL | 3.5681 mL | 7.1362 mL |

Table 5: Stock solution preparation guidelines for (6-Methoxypyridazin-3-yl)methanol

Solubilization Recommendations

For optimal solubilization:

-

Select appropriate solvent based on experimental requirements

-

For DMSO solubilization: gentle heating may be required

-

For methanol solubilization: sonication can enhance dissolution

-

Avoid repeated freezing and thawing of stock solutions

-

Store aliquots to maintain compound integrity for extended periods

Structural Significance in Drug Design

Key Structural Features

The structural properties of (6-Methoxypyridazin-3-yl)methanol contribute significantly to its pharmaceutical relevance:

Structure-Activity Relationships

When incorporated into more complex molecules like peposertib, the (6-methoxypyridazin-3-yl)methanol moiety contributes to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume